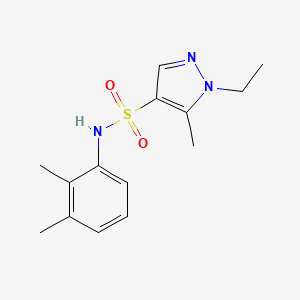

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-5-17-12(4)14(9-15-17)20(18,19)16-13-8-6-7-10(2)11(13)3/h6-9,16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXMTOMASGVROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168714 | |

| Record name | N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957510-91-7 | |

| Record name | N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957510-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then reacted with sulfonamide reagents under specific conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with appropriate sulfonyl chlorides, followed by cyclization to form the pyrazole ring.

Antimicrobial Properties

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide and related compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans. The agar well-diffusion method has been employed to evaluate these effects, revealing that certain chloro derivatives display the most potent activity against these organisms .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are attributed to their ability to scavenge free radicals. In assays such as the DPPH radical scavenging test, compounds similar to this compound have shown promising results in reducing oxidative stress . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies indicate that certain pyrazole derivatives possess anti-inflammatory properties. The ability to inhibit inflammatory mediators makes these compounds potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Emerging research suggests that pyrazole compounds may exhibit anticancer activities. For example, derivatives have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanism of action and potential as chemotherapeutic agents .

Synthesis and Characterization

A study published in 2023 synthesized a series of pyrazole-based benzene sulfonamides and evaluated their biological activities. The compounds were characterized using IR, NMR spectroscopy, and elemental analysis, confirming their structures and supporting their potential applications in medicine .

Comparative Analysis of Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of several pyrazole derivatives against standard strains such as E. coli and Pseudomonas aeruginosa. The findings indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Test Method | Results |

|---|---|---|---|

| Antimicrobial | N-(2,3-dimethylphenyl)-1-ethyl... | Agar well-diffusion | Effective against S. aureus, C. albicans |

| Antioxidant | Similar pyrazole derivatives | DPPH radical scavenging | Significant scavenging activity |

| Anti-inflammatory | Various pyrazole derivatives | In vivo models | Reduced inflammation markers |

| Anticancer | Pyrazole derivatives | Cytotoxicity assays | Effective against multiple cancer cell lines |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(Disubstituted-Phenyl) Carboxamides ()

Compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. Key differences include:

- Core Structure: Carboxamide (-CONH-) vs. sulfonamide (-SO₂NH-) groups.

- Substituent Position : The target compound’s 2,3-dimethylphenyl group contrasts with the 3,5-dimethylphenyl or 2,5-difluorophenyl groups in active carboxamides. Meta-substituents (3,5-) in carboxamides optimize steric compatibility with PSII’s D1 protein, whereas ortho-substituents (2,3-) may hinder binding .

Chloroacetamide Herbicides ()

Examples include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). Comparisons highlight:

- Functional Group : Chloroacetamides (-Cl-CONH-) rely on electrophilic chlorine for activity, while sulfonamides leverage sulfur’s electron-withdrawing effects.

- Substituent Effects : The target compound’s 2,3-dimethylphenyl group may induce steric hindrance compared to 2,6-diethylphenyl in alachlor, which aligns better with PSII’s binding pocket.

- Application : Chloroacetamides are widely used pre-emergent herbicides, whereas pyrazole sulfonamides are less studied but may target similar pathways .

Structure-Activity Relationship (SAR) Analysis

Table 1: Key Comparison of Structural Features and Activity

SAR Insights:

- Substituent Position : Meta-substituents (3,5-) in carboxamides optimize PET inhibition by aligning with PSII’s D1 protein binding site. Ortho-substituents (2,3- or 2,6-) in the target compound and chloroacetamides may reduce PET inhibition due to steric clashes .

- Electronic Effects : Sulfonamides’ stronger electron-withdrawing nature could compensate for suboptimal substituent positions by enhancing hydrogen bonding or dipole interactions.

- Lipophilicity : Higher logP in chloroacetamides and the target compound may improve field persistence but increase bioaccumulation risks.

Biological Activity

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N3O2S |

| Molecular Weight | 296.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | QZWAXAWJSJPRCQ-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies indicate that it may exhibit selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like aspirin and ibuprofen .

- Anti-inflammatory Activity : In vivo studies have demonstrated that this compound significantly reduces edema in animal models. For instance, in carrageenan-induced paw edema models, it displayed anti-inflammatory effects comparable to standard treatments .

Anti-inflammatory Effects

A series of experiments conducted on various pyrazole derivatives, including this compound, highlighted its anti-inflammatory properties:

Antitumor Activity

In addition to anti-inflammatory properties, the compound has also been evaluated for its antitumor potential:

- Mechanistic Studies : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Antibacterial Properties

Recent studies have also explored the antibacterial effects of this class of compounds:

| Study Reference | Methodology | Findings |

|---|---|---|

| ResearchGate (2015) | Antibacterial assays | Showed promising activity against Gram-positive bacteria . |

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Activity

In a controlled study involving rats, this compound was administered following the induction of inflammation via carrageenan. Results indicated a significant reduction in paw swelling compared to untreated controls.

Case Study 2: Antitumor Potential

A study assessing the cytotoxic effects of pyrazole derivatives on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step process:

Sulfonylation : Reacting a pyrazole precursor (e.g., 1-ethyl-5-methylpyrazole) with a sulfonyl chloride derivative under controlled pH and temperature (e.g., 0–25°C in chloroform) .

Coupling : Introducing the 2,3-dimethylphenyl group via nucleophilic substitution or condensation.

Purification : Recrystallization from ethanol or aqueous ethanol to achieve >95% purity, monitored by TLC .

- Characterization : Confirm structure using -NMR (e.g., δ 2.25 ppm for methyl groups), -NMR, and IR spectroscopy (S=O stretching at ~1350–1150 cm) .

Q. How do structural features like the pyrazole ring and sulfonamide group influence this compound’s stability?

- Methodological Answer :

- Pyrazole Ring : The 1-ethyl-5-methyl substitution reduces steric hindrance, enhancing solubility in polar solvents like DMSO.

- Sulfonamide Group : Hydrogen bonding via N–H···O interactions stabilizes the crystal lattice, as observed in related N-(aryl)sulfonamides (tilt angle between aromatic rings: ~64.8°) .

- Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition points (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Comparative SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on enzyme inhibition using IC assays .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in sulfonamide bioactivity.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like carbonic anhydrase .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to model binding poses with receptors (e.g., COX-2). Prioritize docking grids near catalytic sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Q. What experimental approaches are critical for analyzing its pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 permeability assay (P >1×10 cm/s indicates good absorption).

- Metabolism : Incubate with human liver microsomes (HLM) to identify cytochrome P450 metabolites via LC-MS/MS .

- Plasma Stability : Measure half-life in rat plasma at 37°C; >60% remaining after 4 hours is favorable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.